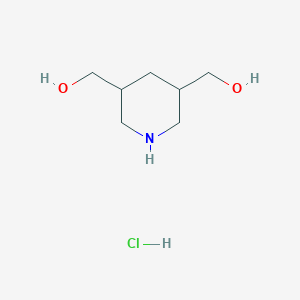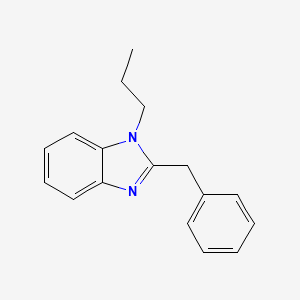![molecular formula C26H22FNO5S B2769082 5-[(4-Fluorophenyl)methyl]-7-(4-propan-2-ylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 866844-94-2](/img/structure/B2769082.png)
5-[(4-Fluorophenyl)methyl]-7-(4-propan-2-ylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This typically involves identifying the compound’s chemical formula, molecular weight, and structure. The structure can often be determined using techniques like X-ray crystallography or NMR spectroscopy.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It could involve various chemical reactions, purification methods, and yield calculations.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It could involve carrying out various chemical reactions and observing the products.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and stability.Scientific Research Applications
Antibacterial Properties
- The compound shows potential in antibacterial applications. A study designed novel N-1 substituents of naphthyridones and quinolones, leading to potent antibacterial activities against Gram-positive and Gram-negative bacteria. This indicates that the structural modifications in quinolone derivatives, similar to the given compound, can enhance antibacterial efficacy (Kuramoto et al., 2003).
Synthesis and Reactions
- Research focused on the synthesis and reactions of new quinolone derivatives reveals the compound's relevance in developing novel chemical entities. These efforts contribute to expanding the library of quinolone-based compounds with varied applications (Al-Masoudi, 2003).
Diels-Alder Reaction Applications
- The compound's structure is relevant to studies involving diastereoselective synthesis. In one such study, bioactive dihydroisoindolo[2,1-a]quinolin-11-ones were synthesized using catalytic reactions, indicating potential applications in complex chemical synthesis (Merchán Arenas & Kouznetsov, 2014).
Photochemistry and Photostability
- Investigations into the photochemistry of fluorinated quinolone derivatives, similar to the compound , have implications in understanding their stability and behavior under light exposure. This is crucial for their application in areas like photodynamic therapy and environmental stability studies (Fasani et al., 1999).
Anticancer Activity
- Some quinoline derivatives have shown promise in anticancer research. For instance, triazoloquinoline-urea derivatives exhibited cytotoxicity against cancer cell lines, highlighting the potential of structurally related compounds in cancer treatment (Reddy et al., 2015).
Broad-Spectrum Antibacterial Synthesis
- The synthesis of new quinolone derivatives, including those with sulfonyl groups, has been explored for their broad-spectrum antibacterial properties. This research underscores the compound's relevance in developing new antibacterial agents (Hashimoto et al., 2007).
Metabolic Fate in Clinical Toxicology
- Studies on the metabolic fate of synthetic cannabinoid receptor agonists structurally similar to the compound can provide insights into its metabolism and potential interactions in clinical toxicology (Richter et al., 2022).
Solubility Studies
- Research on the solubility of quinolone antimicrobials offers insights into the formulation and bioavailability of related compounds. Understanding the solubility profile is critical for their effective use in pharmaceutical formulations (Ross & Riley, 1990).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It could involve reviewing safety data sheets and carrying out risk assessments.
Future Directions
This could involve proposing further studies to fully understand the compound’s properties or potential uses.
Please note that these are general steps and the specific analysis would depend on the nature of the compound and the purpose of the study. It’s always recommended to consult with a chemist or a researcher for a detailed analysis.
properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-7-(4-propan-2-ylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO5S/c1-16(2)18-5-9-20(10-6-18)34(30,31)25-14-28(13-17-3-7-19(27)8-4-17)22-12-24-23(32-15-33-24)11-21(22)26(25)29/h3-12,14,16H,13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISZKSRSINXSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Fluorophenyl)methyl]-7-(4-propan-2-ylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylchromane-2-carboxamide](/img/structure/B2768999.png)
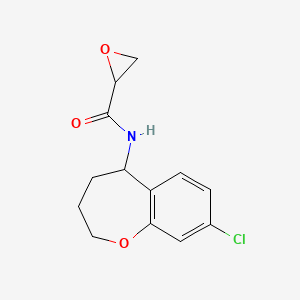
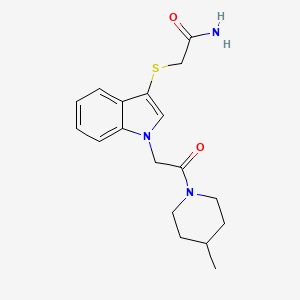
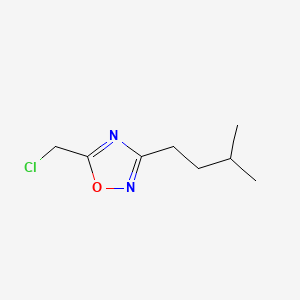
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2769004.png)
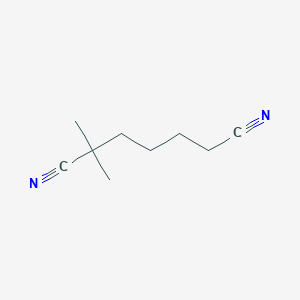
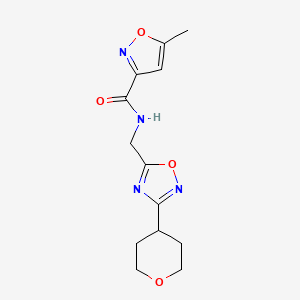
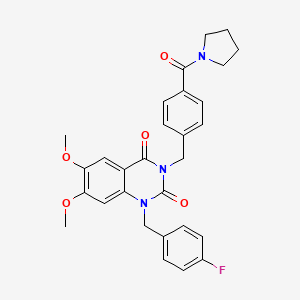
![(5-Chloro-2-methoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2769010.png)
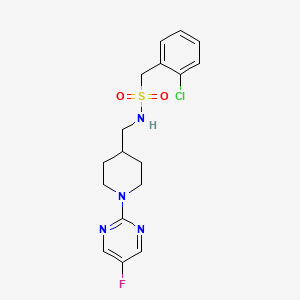
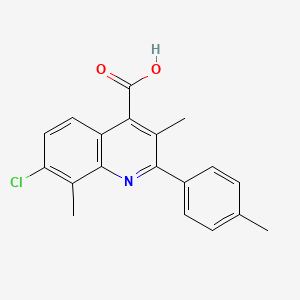
![Methyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2769017.png)
